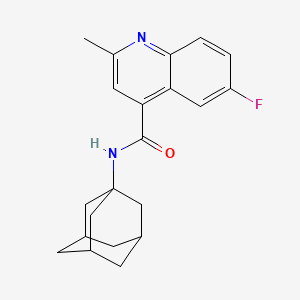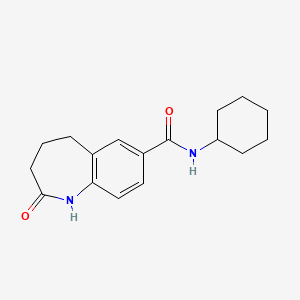
N-(1-adamantyl)-6-fluoro-2-methylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-6-fluoro-2-methylquinoline-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as AFMC-4 and is a quinoline derivative.
Mécanisme D'action
The mechanism of action of AFMC-4 is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cell growth and proliferation. Studies have shown that AFMC-4 can inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. Additionally, AFMC-4 has been shown to induce the expression of various genes that are involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
AFMC-4 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. Additionally, AFMC-4 has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AFMC-4 is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, the compound has been shown to have antibacterial and antifungal activity, which could be useful in the development of new antibiotics. However, one of the limitations of AFMC-4 is its relatively complex synthesis, which could make it difficult to produce on a large scale.
Orientations Futures
There are several future directions for research on AFMC-4. One area of research could be the development of new cancer therapies based on the compound. Additionally, further studies could be conducted to investigate the antibacterial and antifungal activity of AFMC-4, with the aim of developing new antibiotics. Finally, research could be conducted to optimize the synthesis of AFMC-4, with the aim of making it more efficient and cost-effective to produce.
Méthodes De Synthèse
The synthesis of AFMC-4 involves the reaction of 1-adamantanamine with 6-fluoro-2-methylquinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
AFMC-4 has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research has been in the field of medicinal chemistry, where the compound has shown promise as a potential drug candidate for the treatment of various diseases. AFMC-4 has been shown to have potent anti-cancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, AFMC-4 has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(1-adamantyl)-6-fluoro-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O/c1-12-4-18(17-8-16(22)2-3-19(17)23-12)20(25)24-21-9-13-5-14(10-21)7-15(6-13)11-21/h2-4,8,13-15H,5-7,9-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAHSXCZCFMIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-6-fluoro-2-methylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[2-(4-methylanilino)phenyl]acetamide](/img/structure/B6636192.png)
![2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6636197.png)

![2-chloro-N-[2-(4-methylanilino)phenyl]benzamide](/img/structure/B6636212.png)
![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)
![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)


![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)

